molecular formula C17H20BrN3O B6446321 2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549031-33-4

2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B6446321
CAS No.: 2549031-33-4
M. Wt: 362.3 g/mol
InChI Key: YHEBLGVOZGORJK-UHFFFAOYSA-N
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Description

2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps

    Preparation of Piperidine Derivative: The piperidine derivative can be synthesized through a Mannich reaction, where piperidine reacts with formaldehyde and a secondary amine.

    Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the piperidine derivative.

    Formation of Pyrazine Ring: The final step involves the formation of the pyrazine ring through a cyclization reaction, where the intermediate compound reacts with a suitable reagent to form the pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine: Similar structure but with a chlorine atom instead of bromine.

    2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine: Similar structure but with a fluorine atom instead of bromine.

    2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine: Similar structure but with a methyl group instead of bromine.

Uniqueness

The uniqueness of 2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine lies in the presence of the bromophenyl group, which can impart specific electronic and steric properties to the compound. This can influence its reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

2-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O/c18-16-3-1-14(2-4-16)12-21-9-5-15(6-10-21)13-22-17-11-19-7-8-20-17/h1-4,7-8,11,15H,5-6,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEBLGVOZGORJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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